molecular formula C10H14O3 B13198444 Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate

Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13198444
M. Wt: 182.22 g/mol
InChI Key: DKULIQYRSKTXFP-UHFFFAOYSA-N
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Description

Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate typically involves the reaction of bicyclo[2.2.1]heptane derivatives with epoxides under controlled conditions. One common method includes the use of a Grignard reagent to introduce the methyl group, followed by an epoxidation reaction to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the spirocyclic structure under milder conditions, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols .

Scientific Research Applications

Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that interact with nucleophiles in the biological environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate is unique due to its combination of a spirocyclic structure with an oxirane ring and a carboxylate group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C10H14O3/c1-12-9(11)8-10(13-8)5-6-2-3-7(10)4-6/h6-8H,2-5H2,1H3

InChI Key

DKULIQYRSKTXFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CC3CCC2C3

Origin of Product

United States

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